molecular formula C12H12O2S B14283246 3-Benzoylthian-4-one CAS No. 144535-04-6

3-Benzoylthian-4-one

Cat. No.: B14283246
CAS No.: 144535-04-6
M. Wt: 220.29 g/mol
InChI Key: YQKJUDVKHXEESN-UHFFFAOYSA-N
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Description

3-Benzoylthian-4-one is a heterocyclic compound belonging to the thiazolidinone family, characterized by a five-membered ring containing sulfur and nitrogen atoms. Thiazolidinones are widely studied for their pharmaceutical applications, including antimicrobial, anticancer, and anti-inflammatory activities .

Properties

CAS No.

144535-04-6

Molecular Formula

C12H12O2S

Molecular Weight

220.29 g/mol

IUPAC Name

3-benzoylthian-4-one

InChI

InChI=1S/C12H12O2S/c13-11-6-7-15-8-10(11)12(14)9-4-2-1-3-5-9/h1-5,10H,6-8H2

InChI Key

YQKJUDVKHXEESN-UHFFFAOYSA-N

Canonical SMILES

C1CSCC(C1=O)C(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoylthian-4-one typically involves the reaction of thiosalicylic acid with benzoyl chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thian-4-one ring . Another method involves the use of aroyl isothiocyanates to convert anthranilic acid derivatives into thiourea intermediates, which then undergo ring closure to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Benzoylthian-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Benzoylthian-4-one involves its interaction with specific molecular targets. For example, it can inhibit enzymes by forming hydrogen bonds and π-π interactions with the active site. The compound’s unique structure allows it to fit into the binding pockets of various enzymes, thereby blocking their activity .

Comparison with Similar Compounds

Structural Analogues of Thiazolidin-4-one Derivatives

The following table summarizes key structural and functional differences between 3-Benzoylthian-4-one and related compounds:

Compound Name Substituents Key Features References
This compound 3-benzoyl, 4-keto Aromatic benzoyl group enhances electronic delocalization; potential bioactivity.
3-Benzyl-2-sulfanylidene-1,3-thiazolidin-4-one 3-benzyl, 2-sulfanylidene Sulfur substitution at C2 increases electrophilicity; confirmed via X-ray crystallography.
5-Benzylidene-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one 5-benzylidene, 3-phenyl, 2-phenylimino Conjugated imino group stabilizes planar conformation; single-crystal X-ray structure resolved.
Substituted 3-Benzyl-2-phenyl-1,3-thiazolidin-4-one 3-benzyl, 2-phenyl Hammett studies reveal anomalous electronic effects due to substituent steric interactions.

Electronic and Conformational Properties

  • This compound: The benzoyl group at C3 likely reduces electron density at the thiazolidinone ring, enhancing electrophilic character. This contrasts with 3-Benzyl-2-sulfanylidene-1,3-thiazolidin-4-one, where the sulfanylidene group at C2 increases electron withdrawal, as confirmed by X-ray diffraction .
  • 5-Benzylidene-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one exhibits a fully conjugated system due to the benzylidene and imino groups, leading to planar geometry and stabilized resonance structures .
  • Substituent effects in 3-Benzyl-2-phenyl-1,3-thiazolidin-4-one deviate from typical Hammett correlations, suggesting steric hindrance and non-linear electronic interactions .

Bioactivity Comparisons

  • Thiazolidinones with bulky substituents (e.g., benzyl, phenyl) demonstrate enhanced antimicrobial and antitumor activities. For instance, 3-Benzyl-2-sulfanylidene-1,3-thiazolidin-4-one is part of ongoing bioactivity studies .
  • The benzoyl group in this compound may improve pharmacokinetic properties, such as membrane permeability, compared to alkyl-substituted analogs.

Key Research Findings and Implications

Substituent Effects: Electron-withdrawing groups (e.g., benzoyl, sulfanylidene) enhance electrophilicity, making thiazolidinones more reactive in biological environments .

Structural Stability: Planar conformations in conjugated derivatives (e.g., benzylidene-imino systems) improve thermal stability and crystallinity .

Computational Predictions : Theoretical models suggest that substituent position and electronic effects significantly influence charge distribution and reactivity .

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